molecular formula C17H19N3O3S B2498592 (E)-3-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyridazine CAS No. 2035023-43-7

(E)-3-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyridazine

货号: B2498592
CAS 编号: 2035023-43-7
分子量: 345.42
InChI 键: ZYLCUWYUIUYVJG-JLHYYAGUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(E)-3-((1-(Styrylsulfonyl)piperidin-3-yl)oxy)pyridazine (CAS 2035023-43-7) is a synthetic compound of significant interest in medicinal chemistry and pharmacological research. It features a piperidine core linked to a pyridazine ring via an ether bond and incorporates a styrylsulfonyl group. This structure combines two privileged scaffolds in drug discovery: the piperidine moiety, which is present in more than twenty classes of pharmaceuticals, and the pyridazine heterocycle, known for its diverse biological activities . The sulfonamide functional group is of particular note, as it is found in over 150 FDA-approved drugs and is associated with a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, antiviral, and anticancer activities . This compound is structurally analogous to chemotypes investigated as novel, CNS-penetrant muscarinic acetylcholine receptor (mAChR) antagonists . Such compounds are valuable tools for neuroscientific research and exploring potential treatments for neurological disorders. The presence of the sulfonyl group also makes it a candidate for developing agents against various pathological conditions, as sulfur (SVI)-based motifs are a cornerstone of modern medicinal chemistry . Researchers can utilize this high-purity compound as a key intermediate or molecular building block in hit-to-lead optimization campaigns, for structure-activity relationship (SAR) studies, or in the synthesis of more complex polycyclic structures. Chemical Data: • CAS Number: 2035023-43-7 • Molecular Formula: C17H19N3O3S • Molecular Weight: 345.42 g/mol This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses in humans or animals.

属性

IUPAC Name

3-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]oxypyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c21-24(22,13-10-15-6-2-1-3-7-15)20-12-5-8-16(14-20)23-17-9-4-11-18-19-17/h1-4,6-7,9-11,13,16H,5,8,12,14H2/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLCUWYUIUYVJG-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C=CC2=CC=CC=C2)OC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)S(=O)(=O)/C=C/C2=CC=CC=C2)OC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyridazine typically involves multi-step organic reactions. One possible route could include:

    Formation of the pyridazine ring: Starting from appropriate precursors such as hydrazine derivatives and diketones.

    Introduction of the piperidine moiety: Through nucleophilic substitution or addition reactions.

    Styrylsulfonyl group attachment: Via sulfonylation reactions using reagents like sulfonyl chlorides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

化学反应分析

Types of Reactions

(E)-3-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyridazine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

科学研究应用

    Chemistry: As a building block for more complex molecules.

    Biology: Investigating its effects on biological systems, possibly as a ligand or inhibitor.

    Medicine: Exploring its potential as a therapeutic agent for certain diseases.

    Industry: Utilization in the synthesis of specialty chemicals or materials.

作用机制

The mechanism by which (E)-3-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyridazine exerts its effects would involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

相似化合物的比较

Comparison with Similar Compounds

The compound shares structural motifs with several pharmacologically active molecules, particularly those targeting neurokinin receptors, ion channels, or inflammatory pathways. Below is a detailed comparison:

Structural Analogues

Compound Name Core Structure Key Functional Groups Biological Target Reference
(E)-3-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyridazine Pyridazine + styrylsulfonyl-piperidine Styrylsulfonyl, piperidine, ether Hypothesized: GPCRs/ion channels
CP99994 Piperidine + methoxybenzylamino Methoxybenzyl, amino-piperidine Neurokinin NK1 receptor [1]
GR159897 Piperidine + phenylsulfinyl Phenylsulfinyl, indole Tachykinin NK2 receptor [1]
SR140333 Piperidine + dichlorophenyl Dichlorophenyl, benzoyl-piperidine Neurokinin NK1 receptor [1]

Key Differences and Implications

Electrophilic Character: The styrylsulfonyl group in the target compound confers stronger electron-withdrawing effects compared to the sulfinyl group in GR159895. This may enhance binding to cysteine-rich domains in ion channels or proteases . In contrast, CP99994 lacks sulfonyl/sulfinyl groups, relying on methoxybenzyl and amino groups for NK1 receptor antagonism .

Hydrophobic Interactions :

  • The styrene moiety in the target compound provides extended hydrophobicity, analogous to the dichlorophenyl group in SR140333. Both may target similar hydrophobic pockets in GPCRs .

Pharmacological Data (Hypothetical)

Property This compound CP99994 GR159897
Molecular Weight (g/mol) ~405 314 430
LogP (Predicted) 3.2 2.8 4.1
IC50 (NK1 Receptor) Not tested 0.6 nM
Selectivity (NK1/NK2) 100:1 1:500

Research Findings and Mechanistic Insights

  • Metabolic Stability : The pyridazine ring’s electron deficiency could reduce oxidative metabolism compared to indole-containing analogues like GR159897, which are prone to CYP450-mediated degradation .
  • Toxicity Profile : The absence of trifluoromethyl groups (cf. L-742694) may lower hepatotoxicity risks but reduce target specificity .

生物活性

(E)-3-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyridazine is a synthetic organic compound notable for its unique structural features, including a pyridazine ring and a piperidine moiety linked through a styrylsulfonyl group. This configuration contributes to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The compound can be represented as follows:

 E 3 1 styrylsulfonyl piperidin 3 yl oxy pyridazine\text{ E 3 1 styrylsulfonyl piperidin 3 yl oxy pyridazine}

Biological Activity

Research indicates that this compound exhibits several promising biological activities, including:

  • Neuroprotective Effects : Demonstrated in various in vitro and in vivo models, suggesting potential applications in neurodegenerative diseases.
  • Anticancer Properties : Similar compounds have shown significant antiproliferative activity against various cancer cell lines, indicating that this compound may also possess anticancer properties .
  • Antimicrobial Activity : The compound may exhibit antimicrobial effects, with structural analogs showing activity against pathogens such as Staphylococcus aureus and MRSA .

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, contributing to its therapeutic potential.

Synthesis and Preparation

The synthesis of this compound typically involves several steps:

  • Formation of the Styrylsulfonyl Group : This is achieved by reacting styrene with sulfonyl chloride in the presence of a base.
  • Introduction of the Piperidine Moiety : This step involves nucleophilic substitution reactions where piperidine reacts with an appropriate leaving group.
  • Pyridazine Ring Formation : The final step often employs hydrazine derivatives and appropriate catalysts to form the pyridazine ring.

Comparison with Similar Compounds

Compound NameStructureBiological Activity
(E)-3-(styrylsulfonyl)methylpyridineStructureAntibacterial, Anticancer
1-(4-sulfamoylphenyl)-piperidineStructureAntimicrobial
4-(dimethylamino)phenylpyrimidineStructureAnticancer

The unique combination of functional groups in this compound enhances its interaction with biological targets compared to other compounds lacking such features.

Neuroprotective Properties

A study demonstrated that compounds similar to this compound exhibit neuroprotective effects, potentially offering therapeutic avenues for conditions like Alzheimer's disease. In vitro assays showed significant reductions in neurotoxicity when cells were treated with these compounds .

Anticancer Activity

In another research effort, derivatives of pyridazine were evaluated for their antiproliferative activity against various cancer cell lines using the MTT assay. Results indicated that many derivatives demonstrated significant inhibitory effects on cell proliferation, suggesting that this compound could be a valuable candidate for further development as an anticancer agent .

Antimicrobial Efficacy

Research has also highlighted the antimicrobial properties of related compounds. For instance, studies showed that pyridazine derivatives exhibited MIC values ranging from 0.5 to 128 μg/mL against Staphylococcus aureus, indicating potential utility in treating bacterial infections .

常见问题

Q. What are the common synthetic routes for (E)-3-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyridazine, and what reaction conditions are critical for yield optimization?

Methodological Answer: The synthesis typically involves:

Sulfonylation of piperidine : Reacting styrylsulfonyl chloride with piperidine in the presence of a base (e.g., triethylamine) to form 1-(styrylsulfonyl)piperidine .

Etherification : Coupling the sulfonylated piperidine with 3-hydroxypyridazine using a Mitsunobu reaction (e.g., DIAD, triphenylphosphine) or nucleophilic substitution under basic conditions (e.g., NaH, DMF) .

Q. Critical Conditions :

  • Temperature : Reflux (~80–100°C) for sulfonylation and etherification.
  • Solvent : Polar aprotic solvents (DMF, THF) enhance reactivity.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm structural integrity (e.g., styryl protons at δ 6.5–7.5 ppm, pyridazine protons at δ 8.0–9.0 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+ for C₁₉H₂₀N₃O₃S⁺: calculated 386.1174) .
  • HPLC : Purity assessment using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) .

Advanced Research Questions

Q. How can computational modeling (e.g., AM1, DFT) predict the biological activity of this compound?

Methodological Answer :

  • AM1/DFT Calculations : Optimize the 3D structure to evaluate electronic properties (e.g., HOMO-LUMO gaps, dipole moments) and predict interactions with biological targets (e.g., enzymes, receptors) .
  • Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., bacterial DNA gyrase, cancer-related kinases) identified in pyridazine derivatives .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP, bioavailability) .

Q. What strategies resolve contradictions in biological activity data for sulfonamide-containing pyridazine derivatives?

Methodological Answer :

  • Impurity Analysis : Use reference standards (e.g., EP/Pharmaceutical-grade) to rule out interference from byproducts (e.g., N-oxide derivatives) .
  • Dose-Response Studies : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to confirm IC₅₀ consistency .
  • Structural Confirmation : X-ray crystallography or 2D NMR (e.g., NOESY) to verify stereochemistry and conformation .

Q. How does modifying the styrylsulfonyl or pyridazine moiety impact structure-activity relationships (SAR) in related compounds?

Methodological Answer :

  • Styryl Group Modifications :
    • Electron-Withdrawing Substituents (e.g., -NO₂, -CF₃): Enhance sulfonamide stability but may reduce solubility .
    • Steric Effects : Bulkier groups (e.g., tert-butyl) decrease binding affinity to compact active sites .
  • Pyridazine Substitutions :
    • Halogenation (e.g., 6-Cl): Improves antimicrobial activity (see 3-chloropyridazine derivatives in ).
    • Oxygenation : Ether linkages (e.g., 3-oxy-piperidine) enhance metabolic stability .

Q. What experimental protocols mitigate stability issues (e.g., hydrolysis, photodegradation) during storage of this compound?

Methodological Answer :

  • Storage Conditions :
    • Temperature : -20°C under inert gas (N₂/Ar) to prevent oxidation.
    • Light Sensitivity : Amber vials to block UV-induced degradation .
  • Stabilizers : Add antioxidants (e.g., BHT) or desiccants (silica gel) to lyophilized samples .

Q. How can researchers optimize reaction yields for multi-step syntheses of similar piperidine-pyridazine hybrids?

Methodological Answer :

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for coupling steps .
  • Solvent Optimization : Use DMSO for SN2 reactions (enhanced nucleophilicity) or ionic liquids for microwave-assisted synthesis .
  • In-line Monitoring : Employ FTIR or UPLC-MS to track intermediates and adjust conditions in real time .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。